4-Chloro-3-(trifluoromethylthio)benzyl bromide chemical properties
4-Chloro-3-(trifluoromethylthio)benzyl bromide chemical properties
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethylthio)benzyl bromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-3-(trifluoromethylthio)benzyl bromide, a specialized reagent and building block. We will move beyond basic data to explore the causality behind its reactivity, its strategic applications in synthesis, and the necessary protocols for its handling and characterization.
Core Chemical Identity and Physicochemical Properties
4-Chloro-3-(trifluoromethylthio)benzyl bromide is a polysubstituted aromatic compound designed for the specific introduction of the 4-chloro-3-(trifluoromethylthio)benzyl moiety into target molecules. Its utility is derived from the combination of a reactive benzylic bromide functional group and the unique electronic and steric properties imparted by the chloro and trifluoromethylthio substituents.
The trifluoromethylthio (-SCF₃) group is of particular significance in medicinal and agrochemical design. It is one of the most lipophilic electron-withdrawing groups known, a feature that can dramatically enhance a molecule's cell membrane permeability, metabolic stability, and binding affinity to biological targets.[1][2]
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | N/A |
| Synonym(s) | 4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfanyl)benzene | [3] |
| (5-(Bromomethyl)-2-chlorophenyl)(trifluoromethyl)sulfane | [4] | |
| CAS Number | 886503-38-4 | [5][6] |
| Molecular Formula | C₈H₅BrClF₃S | [3][5] |
| Molecular Weight | 305.55 g/mol | [5][6] |
| Appearance | Solid (typical for related structures) | [7] |
| Primary Hazard | Corrosive | [5] |
Structural Analysis and Electronic Effects
The reactivity of the benzylic bromide is critically influenced by the substituents on the aromatic ring. The chloro and trifluoromethylthio groups are both strongly electron-withdrawing, primarily through the inductive effect (-I). This has a profound impact on the electrophilicity of the benzylic carbon.
The cumulative electron withdrawal by the Cl and SCF₃ groups deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, increases the partial positive charge on the benzylic carbon atom. This enhances its susceptibility to attack by nucleophiles, making it a highly efficient alkylating agent.
Plausible Synthesis and Purification Protocol
While multiple synthetic routes may exist, a common and logical approach involves the free-radical bromination of the corresponding toluene precursor, 4-chloro-3-(trifluoromethylthio)toluene. This precursor can be synthesized via methods such as the trifluoromethylthiolation of 4-chloro-3-aminotoluene. The final bromination step is detailed below.
Experimental Protocol: Benzylic Bromination
This protocol describes a standard laboratory-scale synthesis.
Objective: To synthesize 4-Chloro-3-(trifluoromethylthio)benzyl bromide from 4-chloro-3-(trifluoromethylthio)toluene.
Materials:
-
4-chloro-3-(trifluoromethylthio)toluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-(trifluoromethylthio)toluene and the solvent (e.g., CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is often initiated by shining a bright lamp on the flask to facilitate radical formation.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material spot has disappeared and the less dense succinimide byproduct is observed floating at the surface.
-
Workup (Quenching): Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of fresh solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove any trace HBr), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The primary utility of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is as an electrophilic aralkylating agent . The C-Br bond at the benzylic position is the reactive site. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the transition states are stabilized by the adjacent aromatic ring. These reactions can proceed via either SN1 or SN2 mechanisms.[8][9]
-
SN2 Mechanism: Favored by primary benzylic halides and strong, unhindered nucleophiles in polar aprotic solvents. The reaction is concerted, with the nucleophile attacking the electrophilic carbon as the bromide leaving group departs.[8]
-
SN1 Mechanism: Can occur if a stable benzylic carbocation can form. While the primary nature of this compound favors SN2, polar protic solvents can promote the SN1 pathway due to the resonance stabilization of the resulting carbocation.[9]
For most synthetic applications involving this reagent, conditions are chosen to favor the SN2 pathway to ensure predictable stereochemistry and avoid potential side reactions associated with carbocations.
Applications in Drug Development and Agrochemical Synthesis
This reagent is not typically part of a final active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for its construction. The introduction of the trifluoromethylthio group is known to enhance lipophilicity and metabolic stability.[10][11] Therefore, this benzyl bromide is used to attach its specific substituted benzyl group to a nucleophilic core molecule, thereby modifying its properties in a predictable way.
Exemplary Applications (based on analogous structures):
-
Pharmaceutical Synthesis: Used in the synthesis of novel compounds targeting various receptors and enzymes. The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups are bioisosteres and their containing benzyl halides are used to build molecules for treating neurological and cardiovascular diseases.[11][12]
-
Agrochemical Development: The unique electronic properties and lipophilicity imparted by the substituents are valuable in designing new herbicides, fungicides, and insecticides with improved potency and better soil mobility characteristics.[2][10]
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized product is a critical, self-validating step.
Objective: To verify the structure and assess the purity of 4-Chloro-3-(trifluoromethylthio)benzyl bromide.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal will be a singlet for the benzylic protons (-CH₂Br), typically appearing around 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the 7.2-7.8 ppm region.
-
¹³C NMR: Expect signals for the benzylic carbon (~30-35 ppm), aromatic carbons (120-140 ppm), and a quartet for the CF₃ carbon due to C-F coupling.
-
¹⁹F NMR: A sharp singlet for the -SCF₃ group will be observed. This is a very clear diagnostic peak for fluorine-containing compounds.
-
-
Mass Spectrometry (MS):
-
Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak [M]+ should be observable.
-
Crucially, the isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio) will be a definitive signature. The predicted monoisotopic mass is 303.8936 Da.[3]
-
-
Purity Analysis (HPLC/GC):
-
Reversed-phase High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the sample, which should ideally be >95% for use in further synthetic steps.
-
Safety, Handling, and Storage
DANGER: This compound is classified as corrosive and is a lachrymator. It can cause severe skin burns and eye damage.[5][13][14] Strict adherence to safety protocols is mandatory.
Table 2: Hazard Summary and GHS Information
| Hazard Type | GHS Statement | Pictogram | Source(s) |
| Skin/Eye Damage | H314: Causes severe skin burns and eye damage | Corrosion | [13] |
| Handling | P280: Wear protective gloves/clothing/eye protection/face protection | N/A | [13][15] |
| Response (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A | [5][13] |
| Response (Skin) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | N/A | [13] |
Recommended Handling and Storage Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[15] Store away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles. Some suppliers of analogous compounds recommend storage under an inert atmosphere (e.g., argon).[7]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials. Place waste in a sealed container for proper disposal.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[13]
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Pearson. Propose a mechanism for the reaction of benzyl bromide with ethanol. [Link]
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PubChem. 4-(Trifluoromethylthio)benzyl bromide. [Link]
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National Institutes of Health (NIH). Reactions of Benzylboronate Nucleophiles. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]
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PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. [Link]
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PrepChem.com. Preparation of 1-chloro-2-(dichloromethyl)benzene. [Link]
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PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. [Link]
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Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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